3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine VMY-2-95 is a selective desensitizer of α4β2 nicotinic acetylcholine receptors (nAChRs).
Brand Name: Vulcanchem
CAS No.: 1434047-61-6
VCID: VC0546843
InChI: InChI=1S/C17H16N2O/c1-2-4-14(5-3-1)6-7-15-10-17(12-18-11-15)20-13-16-8-9-19-16/h1-5,10-12,16,19H,8-9,13H2/t16-/m0/s1
SMILES: C1CNC1COC2=CN=CC(=C2)C#CC3=CC=CC=C3
Molecular Formula: C17H16N2O
Molecular Weight: 264.32

3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine

CAS No.: 1434047-61-6

Cat. No.: VC0546843

Molecular Formula: C17H16N2O

Molecular Weight: 264.32

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine - 1434047-61-6

Specification

Description VMY-2-95 is a selective desensitizer of α4β2 nicotinic acetylcholine receptors (nAChRs).
CAS No. 1434047-61-6
Molecular Formula C17H16N2O
Molecular Weight 264.32
IUPAC Name 3-[[(2S)-azetidin-2-yl]methoxy]-5-(2-phenylethynyl)pyridine
Standard InChI InChI=1S/C17H16N2O/c1-2-4-14(5-3-1)6-7-15-10-17(12-18-11-15)20-13-16-8-9-19-16/h1-5,10-12,16,19H,8-9,13H2/t16-/m0/s1
Standard InChI Key WPVQUWLESAWSRM-INIZCTEOSA-N
SMILES C1CNC1COC2=CN=CC(=C2)C#CC3=CC=CC=C3
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator